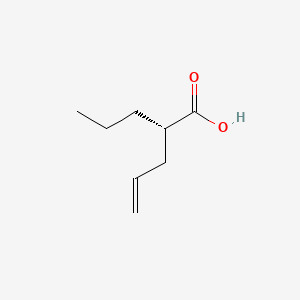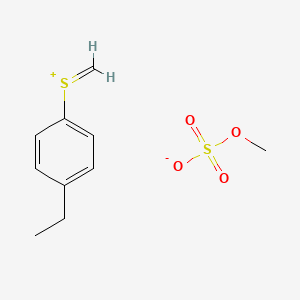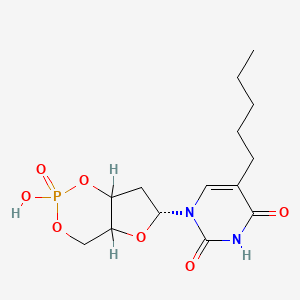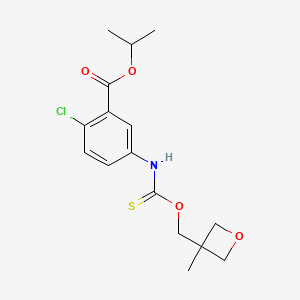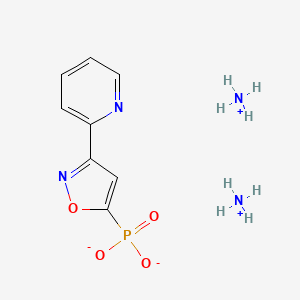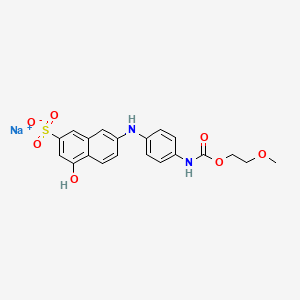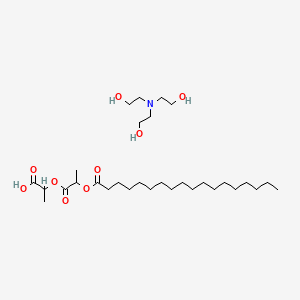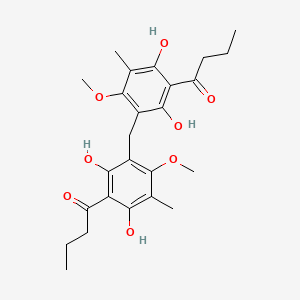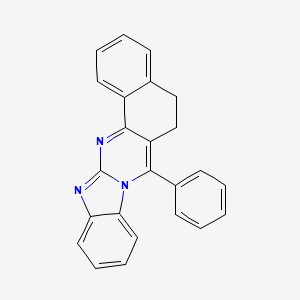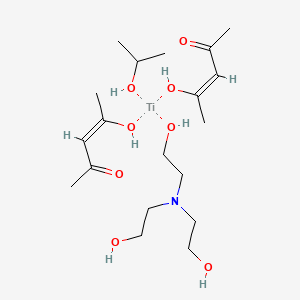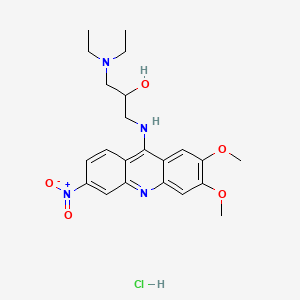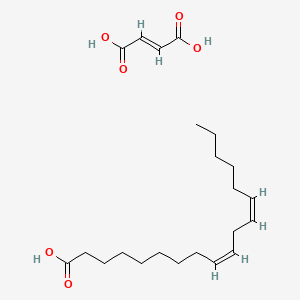
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleic acid fumaric acid modified is a compound derived from the modification of linoleic acid and fumaric acid. Linoleic acid is an omega-6 fatty acid commonly found in vegetable oils, while fumaric acid is a dicarboxylic acid used in food and industrial applications. The modification of these acids aims to enhance their properties and expand their applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid fumaric acid modified typically involves the esterification of linoleic acid with fumaric acid. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction can be carried out in a solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of linoleic acid fumaric acid modified involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient catalysts and advanced separation techniques ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Linoleic acid fumaric acid modified undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carboxylic groups in fumaric acid can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, diols.
Substitution: Ester derivatives, amides.
Aplicaciones Científicas De Investigación
Linoleic acid fumaric acid modified has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and coatings.
Mecanismo De Acción
The mechanism of action of linoleic acid fumaric acid modified involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various receptors and enzymes, modulating inflammatory responses and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Oleic acid fumaric acid modified: Similar in structure but derived from oleic acid.
Stearic acid fumaric acid modified: Derived from stearic acid, with different physical properties.
Palmitic acid fumaric acid modified: Derived from palmitic acid, used in different industrial applications.
Uniqueness
Linoleic acid fumaric acid modified is unique due to its combination of omega-6 fatty acid properties with the reactivity of fumaric acid
Propiedades
Número CAS |
68037-30-9 |
|---|---|
Fórmula molecular |
C22H36O6 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8)/b7-6-,10-9-;2-1+ |
Clave InChI |
HYZXPRRHBQXSCM-SUSXBYIYSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
